molecular formula C11H15F3N4O B2918427 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-10-2

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2918427
CAS RN: 2101199-10-2
M. Wt: 276.263
InChI Key: XRCQPZCJGKCETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TAK-915, is a novel small-molecule antagonist of the orexin 1 receptor (OX1R) that has shown promising results in preclinical studies as a potential treatment for various sleep disorders and neurological diseases.

Mechanism of Action

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide works by selectively blocking the OX1R, a G protein-coupled receptor that plays a critical role in regulating wakefulness and sleep. By blocking the OX1R, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide promotes wakefulness and reduces REM sleep, which can be beneficial for patients with sleep disorders. Additionally, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to reduce the release of amyloid-beta in the brain, which is thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including increasing wakefulness, reducing REM sleep, improving cognitive function, and reducing amyloid-beta levels in the brain. However, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been associated with some adverse effects, such as decreased locomotor activity and decreased food intake, which need to be further investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is its selectivity for the OX1R, which reduces the risk of off-target effects. Additionally, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, such as its poor solubility in water and its short half-life in vivo, which can affect its efficacy and bioavailability.

Future Directions

There are several potential future directions for the research and development of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One direction is to investigate the safety and efficacy of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in clinical trials for the treatment of sleep disorders and neurological diseases. Another direction is to optimize the synthesis method of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide and to develop strategies to mitigate these effects. Finally, the potential of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide as a disease-modifying therapy for Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.

Scientific Research Applications

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on various sleep disorders and neurological diseases, including insomnia, narcolepsy, cataplexy, and Alzheimer's disease. In a study conducted on rats, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide was found to significantly increase wakefulness and reduce REM sleep, indicating its potential as a treatment for sleep disorders. In another study, 4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide was shown to improve cognitive function and reduce amyloid-beta levels in the brains of mice with Alzheimer's disease, suggesting its potential as a disease-modifying therapy for this debilitating condition.

properties

IUPAC Name

4-amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)6-18-5-8(15)9(17-18)10(19)16-7-3-1-2-4-7/h5,7H,1-4,6,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCQPZCJGKCETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(C=C2N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclopentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.